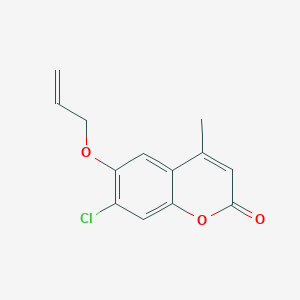

7-chloro-4-methyl-6-(prop-2-en-1-yloxy)-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-chloro-4-methyl-6-(prop-2-en-1-yloxy)-2H-chromen-2-one: Clomazone , belongs to the class of herbicides. It is widely used in agriculture to control weeds in various crops. Clomazone inhibits the biosynthesis of carotenoids, essential pigments for photosynthesis, leading to weed death while sparing the crop plants.

Preparation Methods

Synthetic Routes:

-

Acid-Catalyzed Cyclization

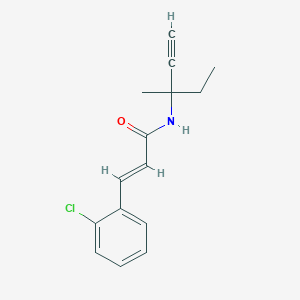

- Clomazone can be synthesized via an acid-catalyzed cyclization of 2-(2-chlorobenzoyl)benzoic acid with propargyl alcohol.

- The reaction proceeds through an intramolecular Friedel-Crafts acylation, resulting in the formation of the chromenone ring.

-

Industrial Production

- Industrial production typically involves large-scale synthesis using optimized conditions.

- Precise details of industrial methods are proprietary, but they follow similar principles as the laboratory synthesis.

Chemical Reactions Analysis

Clomazone undergoes several chemical reactions:

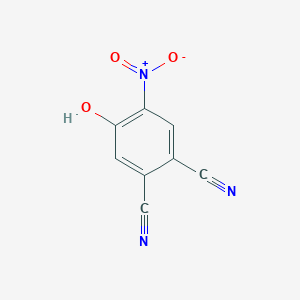

Oxidation: Clomazone can be oxidized to its sulfoxide or sulfone derivatives.

Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

Substitution: Nucleophilic substitution reactions occur at the chlorine atom.

Common Reagents and Conditions:

Scientific Research Applications

Clomazone finds applications beyond herbicide use:

Chemistry: It serves as a synthetic intermediate for other compounds.

Biology: Researchers study its effects on plant metabolism and carotenoid biosynthesis.

Medicine: Clomazone’s potential medicinal properties are being explored, including anti-inflammatory and antioxidant effects.

Industry: It contributes to sustainable agriculture by minimizing herbicide-resistant weed populations.

Mechanism of Action

- Clomazone inhibits the enzyme phytoene desaturase , a key player in carotenoid biosynthesis.

- By disrupting carotenoid production, it impairs photosynthesis and ultimately kills weeds.

Comparison with Similar Compounds

- Clomazone’s unique feature lies in its selective action against weeds without harming crops.

- Similar compounds include other herbicides like alachlor and metolachlor .

Properties

Molecular Formula |

C13H11ClO3 |

|---|---|

Molecular Weight |

250.68 g/mol |

IUPAC Name |

7-chloro-4-methyl-6-prop-2-enoxychromen-2-one |

InChI |

InChI=1S/C13H11ClO3/c1-3-4-16-12-6-9-8(2)5-13(15)17-11(9)7-10(12)14/h3,5-7H,1,4H2,2H3 |

InChI Key |

BVWOLYVVSUTTNY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)OC2=CC(=C(C=C12)OCC=C)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-nitro-1H-1,2,4-triazole](/img/structure/B11090577.png)

![N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]-2,3-dimethylaniline](/img/structure/B11090586.png)

![4-nitro-N-[2-(3-nitrophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide](/img/structure/B11090587.png)

![6-Amino-4-(4-ethylphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11090600.png)

![N-(3-acetylphenyl)-2-[(5-nitro-2H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B11090605.png)

![N-[2-(2-benzylphenoxy)-5-(trifluoromethyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B11090610.png)

![Tert-butyl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11090614.png)

![Methyl 2-({[3-(trifluoromethyl)phenoxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11090616.png)

![5-bromo-5-nitrospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B11090625.png)

![6-({2-[(3-bromophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11090632.png)

![[4-(Morpholin-4-ylsulfonyl)phenyl][2-(pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B11090650.png)

![N-[1-(2-furylmethyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]pentanamide](/img/structure/B11090658.png)